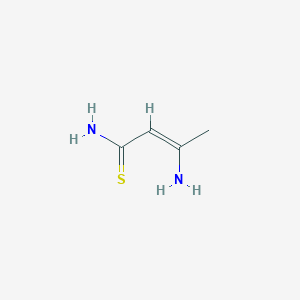
1,3-diethyl 2-(pyrimidin-5-yl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-diethyl 2-(pyrimidin-5-yl)propanedioate, also known as 2-(pyrimidin-5-yl)propanedioic acid diethyl ester, is an organic compound belonging to the pyrimidine family of molecules. It is a white crystalline solid that is insoluble in water, but soluble in many organic solvents. It has a melting point of 77-79°C, and a boiling point of 135-137°C. 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate has been studied for its potential applications in various fields, including synthesis, drug design, and biochemistry.
科学的研究の応用
1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate has been studied for its potential applications in various fields. For example, it has been used as a starting material for the synthesis of various biologically active compounds, such as inhibitors of HIV-1 reverse transcriptase. It has also been used as a model compound for the study of the structure and reactivity of pyrimidine derivatives. Furthermore, it has been studied for its potential applications in drug design and medicinal chemistry.
作用機序
1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate is believed to act as an inhibitor of HIV-1 reverse transcriptase. It is thought to bind to the active site of the enzyme, blocking the enzyme's ability to catalyze the conversion of viral RNA into DNA. This inhibition of the enzyme's activity results in the inhibition of HIV-1 replication.
Biochemical and Physiological Effects
1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate has been studied for its potential effects on biochemical and physiological processes. For example, it has been shown to inhibit the activity of HIV-1 reverse transcriptase, as well as other enzymes involved in the replication of the virus. Furthermore, it has been shown to have antioxidant activity, and to have the potential to modulate the activity of certain proteins involved in cell signaling pathways.
実験室実験の利点と制限
1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and is available in high purity. Furthermore, it is relatively stable and can be stored for long periods of time. However, it is not soluble in water, and must be dissolved in organic solvents. Additionally, it is not particularly soluble in many of the commonly used buffers and reagents.
将来の方向性
1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate has potential applications in drug design and medicinal chemistry, and its use in these fields should be further explored. Additionally, its potential effects on biochemical and physiological processes should be studied in greater detail. Finally, the potential to use 1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate as a starting material for the synthesis of other biologically active compounds should be investigated.
合成法
1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate can be synthesized using a two-step procedure. In the first step, 1,3-diethyl 2-(pyrimidin-5-yl)propanedioateamino-5-methylpyrimidine is reacted with ethyl chloroformate to form an ethyl ester. In the second step, this ethyl ester is reacted with diethyl carbonate to form the desired product. This two-step synthesis method is simple and efficient, and has become the standard method for the production of 1,3-diethyl 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate(pyrimidin-5-yl)propanedioate.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate involves the reaction of ethyl acetoacetate with 2-chloro-5-methylpyrimidine followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Ethyl acetoacetate", "2-chloro-5-methylpyrimidine", "Sodium hydroxide", "Hydrochloric acid", "Water", "Ethanol" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with 2-chloro-5-methylpyrimidine in ethanol with the presence of sodium ethoxide as a catalyst.", "Step 2: The resulting product is hydrolyzed with aqueous sodium hydroxide to form the corresponding acid.", "Step 3: The acid is then decarboxylated with hydrochloric acid to yield the final product, 1,3-diethyl 2-(pyrimidin-5-yl)propanedioate." ] } | |
CAS番号 |
1486307-09-8 |
製品名 |
1,3-diethyl 2-(pyrimidin-5-yl)propanedioate |
分子式 |
C11H14N2O4 |
分子量 |
238.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



